molecular formula C13H11N5OS3 B2728576 1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1172300-48-9

1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2728576
CAS No.: 1172300-48-9
M. Wt: 349.45
InChI Key: WWVACJUNZICTSW-UHFFFAOYSA-N
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Description

1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the pyridin-2-ylmethylthio and thiophen-2-yl groups. Common reagents used in these reactions include thiosemicarbazide, pyridine-2-carbaldehyde, and thiophene-2-carbonyl chloride. The reaction conditions usually involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea include other thiadiazole derivatives and urea-based compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, other thiadiazole derivatives may exhibit different antimicrobial or anticancer properties, while urea-based compounds might be used in different industrial applications.

Properties

IUPAC Name

1-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS3/c19-11(15-10-5-3-7-20-10)16-12-17-18-13(22-12)21-8-9-4-1-2-6-14-9/h1-7H,8H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVACJUNZICTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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